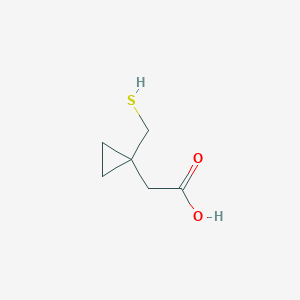

1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No. B020542

Key on ui cas rn:

162515-68-6

M. Wt: 146.21 g/mol

InChI Key: VFAXPOVKNPTBTM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07271268B1

Procedure details

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. Prepare 47% of sodium hydroxide solution from 855 g of sodium hydroxide was dissolved in 972 mL of water. Charge 1800 g of [1-(mercaptomethyl)cyclopropyl]acetate, 1540 mL of methanol to the reaction flask. 1540 g of 47% sodium hydroxide aqueous solution was slowly added to the reaction mixture. After the addition, the reaction mixture was heated to 70˜80° C. and was aged for a period of about 2 hours until completion of reaction as check by TLC (mobile phase: EA/hx=1/2(V/V)). When the reaction was complete, the temperature was lowered below 40° C. The resulting resolution was acidified to pH=3.0˜4.0 with about 1800 mL of 32% HCl aqueous solution. After the reaction mixture was filtered, 2700 g of ethylacetate was added to the filtrate with vigorous stirring over 30 min. The layers were separated; cake and 1000 g of water were added to the aqueous layer and back extracted with 2700 g of ethylacetate. Combined the organic layers and concentrated by rotatory evaporator. Temperature was controlled at 3018 40° C. and pressure was controlled below 100 torr. Distillation was continued to collect about 4000˜5000 mL of distillate. 2000 mL of heptanes was added and the distillation was continued to collect about 1000˜2000 mL at 30˜40° C./<100 torr. After the addition of 2100 g of heptanes, the reaction mixture was cooled to at 10° C. for about 4˜5 hours. A large amount of white solid was obtained by filtration. Cake was washed with 1000 g of heptanes. 1468 g of pure [1-(mercaptomethyl)cyclopropyl]acetic acid was obtained by vacuum dried. (purity by GC: >99%, m.p.=42˜45° C.), H1-NMR(CDCl3): 0.55 ppm (CH2, t), 0.58 ppm (CH2,t), 1.34 ppm (SH, t), 2.50 ppm (CH2, s), 2.60 ppm (CH2, d)

Name

[1-(mercaptomethyl)cyclopropyl]acetate

Quantity

1800 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[SH:3][CH2:4][C:5]1([CH2:8][C:9]([O-:11])=[O:10])[CH2:7][CH2:6]1.CO.Cl>O.CC(=O)OCC>[SH:3][CH2:4][C:5]1([CH2:8][C:9]([OH:11])=[O:10])[CH2:7][CH2:6]1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

855 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

[1-(mercaptomethyl)cyclopropyl]acetate

|

|

Quantity

|

1800 g

|

|

Type

|

reactant

|

|

Smiles

|

SCC1(CC1)CC(=O)[O-]

|

|

Name

|

|

|

Quantity

|

1540 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

1540 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

1800 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

972 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(OCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring over 30 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated to 70˜80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was lowered below 40° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After the reaction mixture was filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2700 g of ethylacetate was added to the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

cake and 1000 g of water were added to the aqueous layer

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

back extracted with 2700 g of ethylacetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by rotatory evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was controlled at 3018 40° C. and pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to collect about 4000˜5000 mL of distillate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2000 mL of heptanes was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collect about 1000˜2000 mL at 30˜40° C./<100 torr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition of 2100 g of heptanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A large amount of white solid was obtained by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Cake was washed with 1000 g of heptanes

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

SCC1(CC1)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1468 g | |

| YIELD: CALCULATEDPERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |